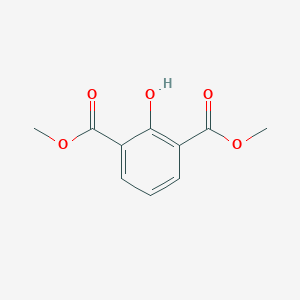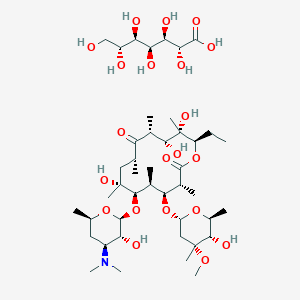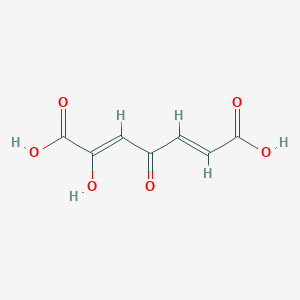
Dimethyl 2-hydroxyisophthalate
Übersicht
Beschreibung
Dimethyl 2-hydroxyisophthalate is a chemical compound with the molecular formula C10H10O5 . It’s a derivative of isophthalic acid .
Molecular Structure Analysis
This compound has a molecular weight of 210.183 g/mol . The molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 ester(s) (aromatic), and 1 aromatic hydroxyl(s) .Wissenschaftliche Forschungsanwendungen
1. Application in Metal-Organic Frameworks
Dimethyl 2-hydroxyisophthalate plays a crucial role in the synthesis of novel Zn(II) metal-organic frameworks (MOFs). These MOFs, with their unique structural features, have shown significant enhancement in CO₂ uptake compared to other frameworks. This property is attributed to the existence of electrostatic attractive interactions within the MOFs (Ling et al., 2012).
2. Role in Coordination Polymers
In coordination chemistry, this compound is used to bridge Phen-Co(II) complexes. These complexes have demonstrated unique properties, like ferromagnetic coupling within the chain and antiferromagnetic ordering in parallel running interchain via π–π interactions at low temperatures (Ahmad et al., 2014).
3. Application in Photocatalysis
Research on this compound also extends to its role in photocatalysis. Studies on the photocatalytic degradation of dimethyl phthalate in UV/H₂O₂ advanced oxidation processes show that this compound can be effectively degraded, providing insights into the treatment of phthalate esters in environmental settings (Xu et al., 2009).
4. Electrochemistry and Spectroelectrochemistry
This compound is a key precursor in the synthesis of phthalocyanine compounds, which are investigated for their electron transfer properties in electrochemistry and spectroelectrochemistry. These studies contribute to the understanding of the redox behavior of metal complexes (Köksoy et al., 2015).
5. Biocatalytic Synthesis of Polymers
This compound is significant in the biocatalytic synthesis of polyethylene glycol-based aromatic polyesters. The flexible method developed using this compound enables the generation of a wide array of functionalized amphiphilic copolymers, offering significant control in polymer synthesis (Kumar et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds such as dimethyl fumarate have been shown to target the nuclear factor erythroid-derived 2-related factor (nrf2) pathway . This pathway plays a crucial role in cellular response to oxidative stress .
Mode of Action
It is thought to involve the compound’s degradation to its active metabolite, which then interacts with its targets . For instance, Dimethyl Fumarate is believed to degrade to Monomethyl Fumarate (MMF), which up-regulates the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
Similar compounds like dimethyl fumarate have been shown to affect both nrf2-dependent and independent pathways . These pathways lead to an anti-inflammatory immune response and neuroprotection .
Pharmacokinetics
It has been shown that similar compounds like dimethyl fumarate are mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine after oral intake .
Result of Action
Similar compounds like dimethyl fumarate have been shown to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier .
Action Environment
It has been shown that similar compounds like dimethyl fumarate can bind to the surface of nanoparticles in reaction with their surfactant-free diethylene glycol colloids .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known to be a biochemical reagent
Cellular Effects
Phthalates, a group of chemicals that includes Dimethyl 2-hydroxyisophthalate, have been shown to cause histopathological changes in internal organs and affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid
Molecular Mechanism
It is known that phthalates can cause adverse health effects through histopathological changes of internal organs and can affect energy-linked enzyme and the metabolism of carbohydrate and fatty acid
Eigenschaften
IUPAC Name |
dimethyl 2-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZOAEXBCOTMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447252 | |
| Record name | dimethyl 2-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36669-06-4 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36669-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl 2-hydroxyisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)



![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)

![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)






